[2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone
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Overview
Description
[2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone is an organic compound characterized by the presence of methoxy groups attached to benzoyl and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone typically involves the reaction of 4-methoxybenzoyl chloride with 4-methoxybenzophenone in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
[2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Chlorobenzoyl)phenyl]-(4-chlorophenyl)methanone
- [2-(4-Methylbenzoyl)phenyl]-(4-methylphenyl)methanone
- [2-(4-Nitrobenzoyl)phenyl]-(4-nitrophenyl)methanone
Uniqueness
[2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
7477-28-3 |
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Molecular Formula |
C22H18O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[2-(4-methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H18O4/c1-25-17-11-7-15(8-12-17)21(23)19-5-3-4-6-20(19)22(24)16-9-13-18(26-2)14-10-16/h3-14H,1-2H3 |
InChI Key |
GLWMPBOUDUKCID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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